molecular formula C10H14FN B15234756 (S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine

Cat. No.: B15234756
M. Wt: 167.22 g/mol
InChI Key: KFGMARCIGFTRHR-QMMMGPOBSA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine: is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 5-fluoro-2-methylbenzaldehyde with (S)-N-methylethan-1-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-ol
  • (S)-1-(5-Fluoro-2-methylphenyl)ethan-1-amine
  • (S)-1-(5-Fluoro-2-methylphenyl)-N-ethylmethan-1-amine

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3/t8-/m0/s1

InChI Key

KFGMARCIGFTRHR-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C)NC

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)NC

Origin of Product

United States

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